molecular formula C19H30O2Te B12531972 Methyl 12-(phenyltellanyl)dodecanoate CAS No. 664344-55-2

Methyl 12-(phenyltellanyl)dodecanoate

Cat. No.: B12531972
CAS No.: 664344-55-2
M. Wt: 418.0 g/mol
InChI Key: YFBGHTYKOBMASY-UHFFFAOYSA-N
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Description

Methyl 12-(phenyltellanyl)dodecanoate is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-(phenyltellanyl)dodecanoate typically involves the reaction of dodecanoic acid with phenyl tellurium trichloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation of the tellurium compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-(phenyltellanyl)dodecanoate can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted tellurium compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 12-(phenyltellanyl)dodecanoate has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 12-(phenyltellanyl)dodecanoate involves the interaction of the tellurium atom with biological molecules. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Methyl 12-(phenyltellanyl)dodecanoate can be compared with other organotellurium compounds such as:

  • Diphenyl ditelluride
  • Phenyl tellurium trichloride
  • Tellurium dioxide

Uniqueness

This compound is unique due to its ester functional group, which can influence its solubility and reactivity compared to other organotellurium compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Similar Compounds

  • Diphenyl ditelluride : Another organotellurium compound with different reactivity and applications.
  • Phenyl tellurium trichloride : Used as a precursor in the synthesis of various tellurium compounds.
  • Tellurium dioxide : An inorganic tellurium compound with different chemical properties and applications.

Properties

CAS No.

664344-55-2

Molecular Formula

C19H30O2Te

Molecular Weight

418.0 g/mol

IUPAC Name

methyl 12-phenyltellanyldodecanoate

InChI

InChI=1S/C19H30O2Te/c1-21-19(20)16-12-7-5-3-2-4-6-8-13-17-22-18-14-10-9-11-15-18/h9-11,14-15H,2-8,12-13,16-17H2,1H3

InChI Key

YFBGHTYKOBMASY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC[Te]C1=CC=CC=C1

Origin of Product

United States

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